2-Bromo-4-methoxybenzylamine
Overview
Description
2-Bromo-4-methoxybenzylamine is a chemical compound that belongs to the class of substituted benzylamines. It is an important intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxybenzylamine is not well understood. However, it is believed to act as a substrate for monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of biogenic amines, such as dopamine, norepinephrine, and serotonin. Inhibition of MAO enzymes leads to an increase in the levels of these neurotransmitters, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-4-methoxybenzylamine are not well studied. However, it is believed to have an impact on the levels of various neurotransmitters, such as dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in various physiological processes, such as mood regulation, cognition, and behavior.
Advantages and Limitations for Lab Experiments
2-Bromo-4-methoxybenzylamine is a useful intermediate in the synthesis of various biologically active compounds. It has a high yield and can be synthesized using relatively simple reaction conditions. However, it is important to note that the compound is not well studied, and its mechanism of action and effects on the body are not well understood. Therefore, caution should be exercised when conducting experiments with this compound.
Future Directions
There are several future directions for research on 2-Bromo-4-methoxybenzylamine. Firstly, more studies are needed to understand the mechanism of action and effects of the compound on the body. Secondly, the compound can be used in the synthesis of various biologically active compounds, and further research can be done to explore its potential in this area. Finally, the compound can be used in the development of new drugs for various diseases, and more research can be done to explore its potential in this area.
Conclusion:
2-Bromo-4-methoxybenzylamine is an important intermediate in the synthesis of various biologically active compounds. It has a high yield and can be synthesized using relatively simple reaction conditions. However, more research is needed to understand its mechanism of action and effects on the body. The compound has potential in the synthesis of new drugs and can be explored further in this area.
Scientific Research Applications
2-Bromo-4-methoxybenzylamine is an important intermediate in the synthesis of various biologically active compounds, such as antitumor agents, antidepressants, and antipsychotics. It has been used in the synthesis of the antitumor agent, 4-(2-bromo-4-methoxyphenylamino)-6-methoxy-7-(3-morpholinopropoxy) quinazoline. This compound has shown promising antitumor activity against various cancer cell lines.
properties
IUPAC Name |
(2-bromo-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPWNLAHPISBBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294548 | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-methoxyphenyl)methanamine | |
CAS RN |
97640-51-2 | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97640-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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